![molecular formula C11H23N3O B13971374 N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . Industrial production methods often involve multi-step synthesis, including hydrogenation, cyclization, and functionalization reactions .
Chemical Reactions Analysis
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide can be compared with other piperidine derivatives, such as:
Piperidinones: These compounds have a similar structure but contain a ketone group.
Spiropiperidines: These feature a spirocyclic structure, which can lead to different biological activities.
Condensed Piperidines: These have fused ring systems, which can enhance their stability and activity.
This compound is unique due to its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3 |
InChI Key |
IZEGAWYJQFJSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


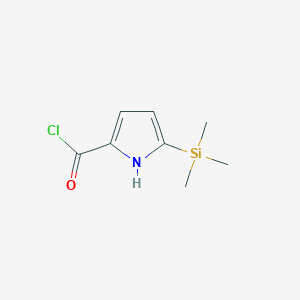
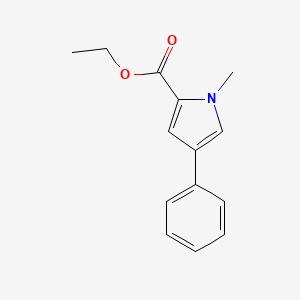
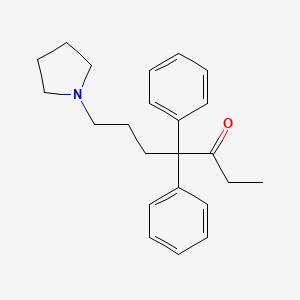
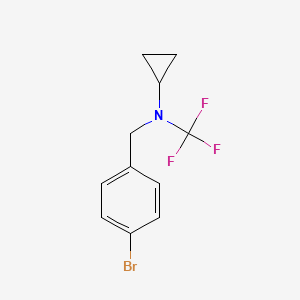

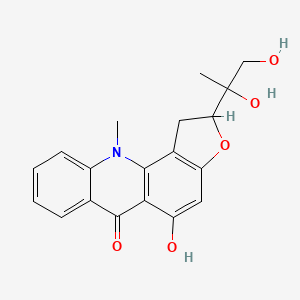
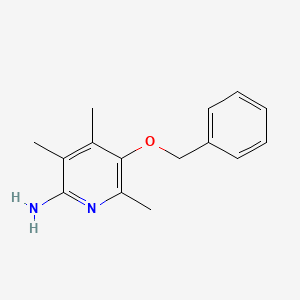
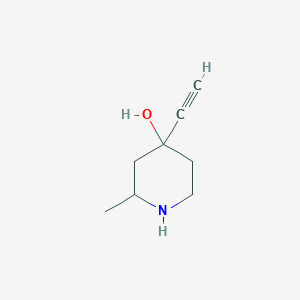
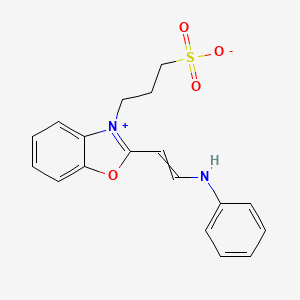
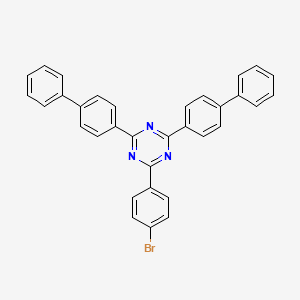
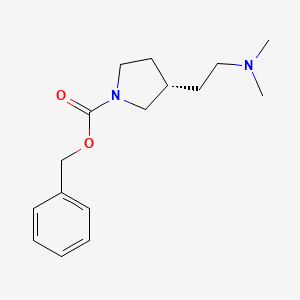

![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
